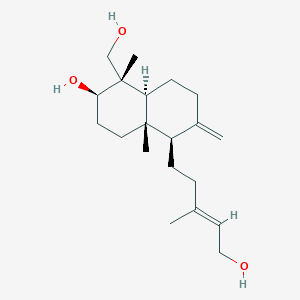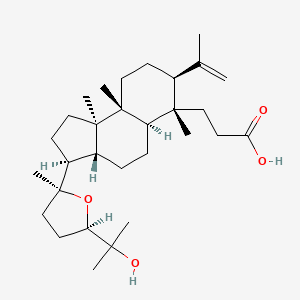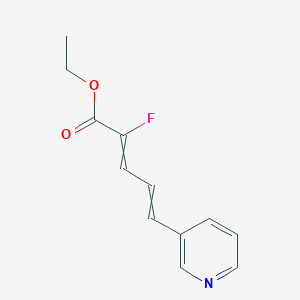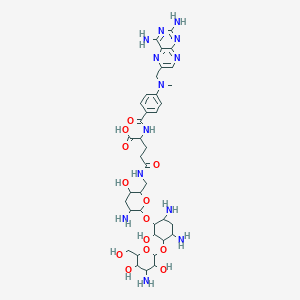
ent-Labda-8(17),13E-ジエン-3β,15,18-トリオール
説明
ent-Labda-8(17),13E-diene-3beta,15,18-triol: is a natural product that belongs to the class of diterpenoids. It is extracted from the fronds of plants such as Dicranopteris linearis and Dicranopteris ampla. The compound has a molecular formula of C20H34O3 and a molecular weight of 322.48 g/mol.
科学的研究の応用
ent-Labda-8(17),13E-diene-3beta,15,18-triol has a wide range of scientific research applications, including:
Chemistry: Used as a standard reference material in analytical chemistry experiments to determine the composition and content of unknown substances.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
ent-Labda-8(17),13E-diene-3beta,15,18-triol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of ent-Labda-8(17),13E-diene-3beta,15,18-triol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, ent-Labda-8(17),13E-diene-3beta,15,18-triol can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, ent-Labda-8(17),13E-diene-3beta,15,18-triol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in signal transduction pathways. This inhibition can result in changes in gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of ent-Labda-8(17),13E-diene-3beta,15,18-triol over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that ent-Labda-8(17),13E-diene-3beta,15,18-triol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of ent-Labda-8(17),13E-diene-3beta,15,18-triol vary with different dosages. At low doses, it can have beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
ent-Labda-8(17),13E-diene-3beta,15,18-triol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, affecting the metabolic flux and levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as lipid metabolism and detoxification .
Transport and Distribution
Within cells and tissues, ent-Labda-8(17),13E-diene-3beta,15,18-triol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of ent-Labda-8(17),13E-diene-3beta,15,18-triol is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ent-Labda-8(17),13E-diene-3beta,15,18-triol involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the labdane skeleton, followed by functional group modifications to introduce the hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of ent-Labda-8(17),13E-diene-3beta,15,18-triol is often achieved through extraction from natural sources. The fronds of Dicranopteris linearis or Dicranopteris ampla are harvested and subjected to extraction processes using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
ent-Labda-8(17),13E-diene-3beta,15,18-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons .
作用機序
The mechanism of action of ent-Labda-8(17),13E-diene-3beta,15,18-triol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Some compounds similar to ent-Labda-8(17),13E-diene-3beta,15,18-triol include:
Labd-13-ene-8,15-diol: (CAS#10267-31-9)
Scoparinol: (CAS#130838-00-5)
Uniqueness
What sets ent-Labda-8(17),13E-diene-3beta,15,18-triol apart from these similar compounds is its unique combination of functional groups and its specific biological activities. The presence of three hydroxyl groups and the specific configuration of the double bonds contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
(1S,2R,4aS,5R,8aS)-1-(hydroxymethyl)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(10-12-21)5-7-16-15(2)6-8-17-19(16,3)11-9-18(23)20(17,4)13-22/h10,16-18,21-23H,2,5-9,11-13H2,1,3-4H3/b14-10+/t16-,17+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPOGFXAKORPQZ-GZGHINKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@]2(C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102197 | |
| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217341-03-1 | |
| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217341-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)



![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)
